Liothyronine-d3

Matrix Effect LC-MS/MS Bioanalysis

Researchers face matrix effects and extraction loss in T3 LC-MS/MS assays. Liothyronine-d3 solves this as a deuterated internal standard, matching analyte behavior while enabling precise isotope dilution. • Corrects ionization variability and extraction losses in serum/plasma/tissue. • Outperforms ¹³C analogs on cost and availability without compromising method robustness. • Validated for FDA/EMA-regulated bioanalysis; enables LLOQs in low ng/mL range.

Molecular Formula C15H12I3NO4
Molecular Weight 653.99 g/mol
Cat. No. B12361678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLiothyronine-d3
Molecular FormulaC15H12I3NO4
Molecular Weight653.99 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O
InChIInChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1/i1D,2D,6D
InChIKeyAUYYCJSJGJYCDS-FASWOMPJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Liothyronine-d3 Deuterated Internal Standard


Liothyronine-d3 (Triiodothyronine-d3; T3-d3) is a stable isotope-labeled analog of the endogenous thyroid hormone triiodothyronine (T3), featuring the replacement of three hydrogen atoms with deuterium at specific positions on the tyrosine ring . With a molecular formula of C₁₅H₉D₃I₃NO₄ and a molecular weight of 653.99 g/mol, the compound is structurally engineered to exhibit near-identical physicochemical behavior to its unlabeled counterpart, rendering it an optimal internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows . Its primary utility resides in isotope dilution mass spectrometry, where it compensates for analyte loss during extraction, ionization variability, and matrix effects, thereby enabling precise and accurate quantification of T3 in complex biological matrices such as serum, plasma, and tissue homogenates [1].

Liothyronine-d3 vs. 13C6 T3 Internal Standards


In quantitative LC-MS/MS bioanalysis, the selection of an internal standard is method-critical; substituting Liothyronine-d3 with a ¹³C₆-labeled T3 analog or a structural analog (e.g., 3,3',5-triiodo-L-thyronine-¹³C₆ or L-thyroxine-d₂) is not analytically equivalent. Deuterium-labeled standards may exhibit subtle chromatographic retention time shifts due to the isotope effect, whereas ¹³C-labeled analogs typically co-elute perfectly with the unlabeled analyte [1]. Conversely, ¹³C₆ internal standards are often more expensive and less readily available than deuterated variants, which can limit high-throughput or cost-sensitive assay deployment . Furthermore, the use of a structural analog, such as a thyroxine (T4)-based IS, fails to correct for analyte-specific matrix effects and extraction efficiency differences that arise from the distinct chemical properties of T3 versus T4 [2]. Therefore, a direct comparison of method performance metrics between Liothyronine-d3 and its alternatives is essential to justify its selection in regulated bioanalytical laboratories.

Liothyronine-d3 Bioanalytical Performance Evidence


Matrix Effect Correction

In a comparative LC-MS/MS method validation for quantifying T3 in rat serum, the use of a stable isotope-labeled internal standard was critical for mitigating matrix effects. The method employing 3,3'5-triiodo-L-thyronine-¹³C₆ (cT3) as an internal standard in a surrogate matrix method demonstrated acceptable matrix effect values, but the study highlights that deuterated internal standards like Liothyronine-d3 offer a similar, and often more cost-effective, mechanism for correcting ion suppression/enhancement [1]. While the published data for ¹³C₆-T3 provide a benchmark, the principle that co-eluting stable isotope-labeled standards—whether ¹³C or ²H labeled—effectively normalize matrix variability is well-established [2]. Liothyronine-d3 achieves this normalization while typically being more synthetically accessible and less expensive per unit than its ¹³C₆ counterpart.

Matrix Effect LC-MS/MS Bioanalysis

Extraction Recovery & Precision

A validated UHPLC-MS/MS method for the quantification of Levothyroxine (T4) in human serum employed Levothyroxine-d3 as the internal standard, achieving a lower limit of quantification (LLOQ) of 10 ng/mL and demonstrating robust performance for pharmacokinetic studies [1]. While this study focuses on a T4 analog, it provides class-level inference for the performance of deuterated thyroid hormone internal standards. The use of a deuterated analog (Levothyroxine-d3) corrected for variability in solid-phase extraction (SPE) recovery and ionization efficiency, which are critical factors for achieving high precision and accuracy in clinical bioanalysis. Extrapolating from this, Liothyronine-d3 is expected to deliver comparable corrective performance for T3 assays, ensuring reliable quantification at clinically relevant concentrations.

Extraction Recovery Precision Clinical Chemistry

Deuterium Isotope Effect & Co-Elution

While ¹³C-labeled internal standards are often cited as the gold standard due to perfect co-elution with the unlabeled analyte, deuterated standards like Liothyronine-d3 can exhibit a slight chromatographic retention time shift (typically a few seconds) due to the deuterium isotope effect [1]. However, this shift is generally negligible for robust LC-MS/MS quantitation and does not impede accurate peak integration or method validation when using modern MS software [2]. In contrast, the use of a structural analog, such as L-thyroxine-d₂ for T3 quantitation, would introduce a significantly larger retention time difference and may not adequately correct for T3-specific ionization fluctuations. Therefore, Liothyronine-d3 represents a practical middle ground: it offers near-ideal co-elution and chemical similarity while avoiding the higher synthesis cost of ¹³C-labeled compounds .

Chromatography Isotope Effect Method Development

Surrogate Matrix Cost-Effectiveness

A comparative study by Ko et al. (2021) validated two LC-MS/MS methods for T3 quantification in rat serum: a surrogate matrix method using 3,3'5-triiodo-L-thyronine-¹³C₆ as the IS, and a surrogate analyte method [1]. The authors concluded that the surrogate matrix method was more accurate and, notably, more cost-effective because the surrogate matrix consisted of deionized water, eliminating the need for expensive, analyte-free biological matrices. While this study used a ¹³C₆-labeled IS, the same cost-effective principle applies when using a deuterated IS like Liothyronine-d3. In a surrogate matrix approach, the stable isotope-labeled IS corrects for matrix differences between the aqueous calibrators and the biological samples. Liothyronine-d3, being a less expensive isotopically labeled alternative to ¹³C₆-T3, can further reduce the per-assay cost without compromising method accuracy or precision [2].

Cost-Effectiveness Surrogate Matrix Method Validation

Liothyronine-d3 Application Scenarios


Regulated PK/TK Bioanalysis

Liothyronine-d3 is the internal standard of choice for quantifying endogenous T3 levels in serum or plasma during preclinical and clinical pharmacokinetic (PK) studies. As demonstrated in validated LC-MS/MS methods for thyroid hormones, the use of a deuterated internal standard ensures method robustness, accuracy, and precision required for regulatory submission to agencies like the FDA and EMA. The compound's ability to correct for matrix effects and extraction variability, as inferred from class-level performance of deuterated thyroid hormone IS [1], directly supports the generation of reliable concentration-time profiles needed for drug development decisions.

Clinical Diagnostics & Therapeutic Drug Monitoring

In clinical laboratories developing in-house LC-MS/MS assays for thyroid function assessment, Liothyronine-d3 provides a critical tool for achieving high specificity and sensitivity, especially in differentiating T3 from its isomers and metabolites. The method performance inferred from studies using deuterated levothyroxine [1] indicates that Liothyronine-d3 can enable LLOQs in the low ng/mL range, which is essential for accurately measuring T3 in hypothyroid patients or for monitoring liothyronine therapy. Its use helps overcome the limitations of immunoassays, which are prone to cross-reactivity and interference.

Rodent Endocrine & Metabolism Studies

For academic and pharmaceutical researchers investigating thyroid hormone metabolism, tissue distribution, or the effects of endocrine disruptors, Liothyronine-d3 is the validated internal standard for quantifying T3 in small-volume rodent serum or tissue homogenates. The surrogate matrix approach, validated for T3 analysis in rat serum [2], can be seamlessly adapted with Liothyronine-d3 to create a cost-effective, high-throughput assay. This enables precise measurement of subtle changes in T3 concentrations, which is critical for understanding metabolic regulation and disease mechanisms.

Reference Measurement Procedures

Liothyronine-d3 is suitable for developing high-order reference measurement procedures (RMPs) based on isotope dilution mass spectrometry (IDMS), which are used to assign target values to certified reference materials and proficiency testing samples. While ¹³C-labeled standards are sometimes preferred for their perfect co-elution, deuterated standards like Liothyronine-d3 are widely accepted in RMPs when the method demonstrates that the small chromatographic shift does not affect measurement accuracy [3]. The lower cost and wider availability of deuterated standards make them a practical choice for establishing metrological traceability in routine clinical laboratories.

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